

Spectroscopic Profile of 11-Phenylundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **11-Phenylundecanoic acid**

Cat. No.: **B1293663**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **11-phenylundecanoic acid**. In the absence of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, alongside a discussion of anticipated mass spectrometry (MS) fragmentation patterns. This information is intended to serve as a reference for the identification and characterization of this long-chain fatty acid.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **11-phenylundecanoic acid**. These values are derived from established principles of spectroscopic interpretation and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **11-Phenylundecanoic Acid** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
7.25 - 7.35	Multiplet	2H	m-Ph-H
7.15 - 7.25	Multiplet	3H	o/p-Ph-H
2.59	Triplet	2H	Ph-CH ₂ -
2.35	Triplet	2H	-CH ₂ -COOH
1.55 - 1.65	Multiplet	4H	Ph-CH ₂ -CH ₂ -, -CH ₂ -CH ₂ -COOH
1.20 - 1.40	Multiplet	12H	-(CH ₂) ₆ - (internal methylene groups)

Table 2: Predicted ¹³C NMR Data for **11-Phenylundecanoic Acid** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~179.0	-COOH
~142.8	ipso-Ph-C
~128.5	m-Ph-C
~128.3	o/p-Ph-C
~36.0	Ph-CH ₂ -
~34.1	-CH ₂ -COOH
~31.5	Ph-CH ₂ -CH ₂ -
~29.5	-(CH ₂) ₆ - (internal methylene carbons)
~29.1	-CH ₂ -CH ₂ -COOH
~24.7	-CH ₂ -CH ₂ -COOH

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **11-Phenylundecanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500 - 3300	Broad	O-H stretch (carboxylic acid dimer)
3030 - 3080	Medium	C-H stretch (aromatic)
2850 - 2960	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1410	Medium	C-O-H bend (in-plane)
~920	Broad	O-H bend (out-of-plane)
700 - 750	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak ([M]⁺) for **11-phenylundecanoic acid** (C₁₇H₂₆O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 262.19.

Table 4: Predicted Key Mass Spectrometry Fragmentation for **11-Phenylundecanoic Acid**

m/z	Proposed Fragment	Fragmentation Pathway
262	$[C_{17}H_{26}O_2]^+$	Molecular Ion
244	$[C_{17}H_{24}O]^+$	Loss of H_2O (18 Da)
217	$[C_{16}H_{25}]^+$	Loss of $-COOH$ (45 Da)
105	$[C_8H_9]^+$	Benzyllic cleavage with rearrangement
91	$[C_7H_7]^+$	Tropylium ion (benzyllic cleavage)
60	$[C_2H_4O_2]^+$	McLafferty rearrangement

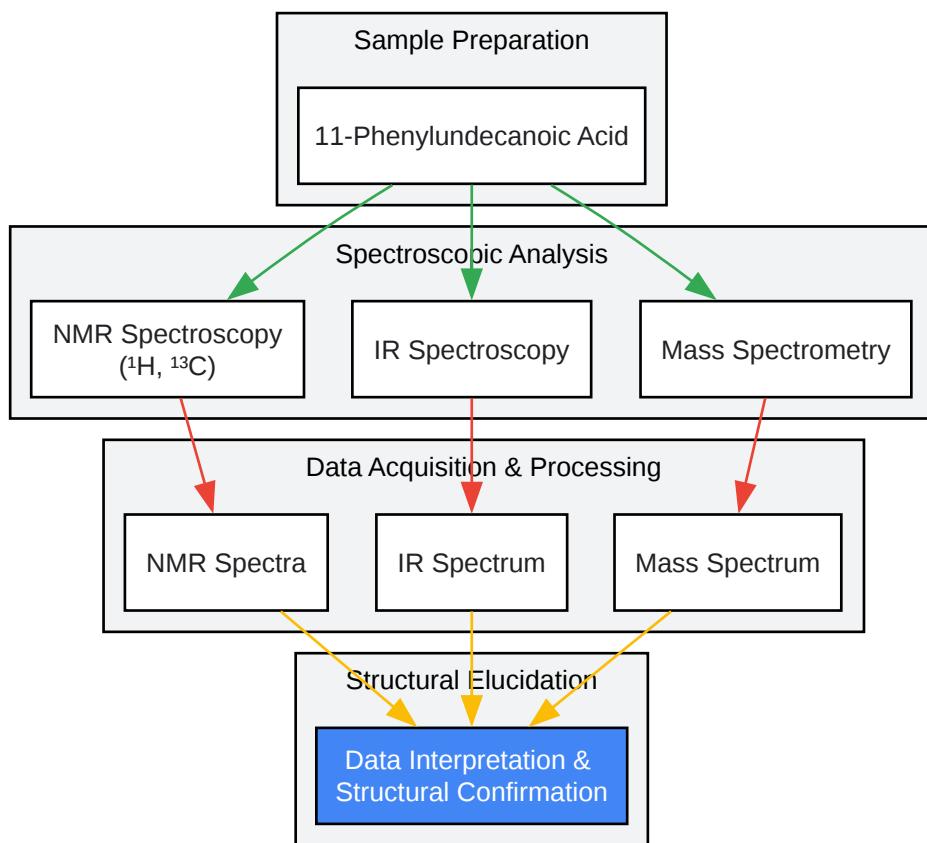
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **11-phenylundecanoic acid** (typically 5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both 1H and ^{13}C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence would be employed to yield a spectrum of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy


An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid **11-phenylundecanoic acid** would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000 to 400 cm^{-1} . Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry

Mass spectral data would typically be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The standard electron energy for EI is 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **11-phenylundecanoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 11-Phenylundecanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293663#spectroscopic-data-of-11-phenylundecanoic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1293663#spectroscopic-data-of-11-phenylundecanoic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com